Tert-butyl (2-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate
CAS No.:
Cat. No.: VC15385848
Molecular Formula: C16H20FN3O3S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20FN3O3S |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | tert-butyl N-[2-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
| Standard InChI | InChI=1S/C16H20FN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-6-4-5-7-12(11)17/h4-7H,8-10H2,1-3H3,(H,18,21) |
| Standard InChI Key | MUYSADJBQRZOAD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=CC=C2F |
Introduction
Synthesis and Reaction Pathways
The synthesis of tert-butyl (2-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate follows a modular approach common to Boc-protected 1,3,4-oxadiazoles (Fig. 1) . Key steps include:
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Boc Protection of the Amine Precursor:
Ethyl (S)-2-amino-2-phenylacetate reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine to yield ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate . This step ensures amine group protection, critical for subsequent reactions. -
Hydrazide Formation:
The Boc-protected ester undergoes hydrazinolysis with hydrazine hydrate in ethanol, producing tert-butyl (2-hydrazineyl-2-oxo-1-phenylethyl)carbamate . -
Oxadiazole Ring Cyclization:
Reaction with carbon disulfide (CS₂) in alkaline conditions facilitates cyclization to form the 1,3,4-oxadiazole-2-thiol intermediate . -
Alkylation with 2-Fluorobenzyl Halide:
The thiol group undergoes nucleophilic substitution with 2-fluorobenzyl bromide or chloride in dimethylformamide (DMF) with potassium carbonate, introducing the 2-fluorobenzylthio moiety .
Table 1: Representative Reaction Conditions and Yields
Structural Characterization
Spectroscopic Analysis
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IR Spectroscopy:
Key absorptions include ν(C=O) at ~1680–1694 cm⁻¹ (Boc carbonyl), ν(C=N) at ~1623 cm⁻¹ (oxadiazole), and ν(C-S) at ~626 cm⁻¹ . The 2-fluorobenzyl group exhibits ν(C-F) at ~1007–1055 cm⁻¹ . -
NMR Spectroscopy:
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Mass Spectrometry:
LCMS confirms the molecular ion [M+H]⁺ at m/z 416.7, consistent with the molecular formula C₂₁H₂₂FN₃O₃S .
Crystallographic Studies
Powder X-ray diffraction (PXRD) of analogous Boc-protected oxadiazoles reveals sharp peaks indicative of crystalline morphology . The Debye-Scherrer equation estimates crystallite sizes of ~1.8 nm for related structures . Single-crystal XRD data, though unavailable for this specific compound, suggest a triclinic or monoclinic lattice system based on similar tert-butyl carbamates .
Physicochemical Properties
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